molecular formula C10H14ClN B13977938 (S)-1-(3-chlorophenyl)butylamine

(S)-1-(3-chlorophenyl)butylamine

Cat. No.: B13977938
M. Wt: 183.68 g/mol
InChI Key: LYKCBNQUAIZXRL-JTQLQIEISA-N
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Description

(S)-1-(3-Chlorophenyl)butylamine is a chiral primary amine characterized by a butyl chain substituted with a 3-chlorophenyl group at the terminal carbon. The stereogenic center at the amine-bearing carbon confers enantiomer-specific properties, making it relevant in asymmetric synthesis and pharmacological studies.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

(1S)-1-(3-chlorophenyl)butan-1-amine

InChI

InChI=1S/C10H14ClN/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10H,2,4,12H2,1H3/t10-/m0/s1

InChI Key

LYKCBNQUAIZXRL-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=CC(=CC=C1)Cl)N

Canonical SMILES

CCCC(C1=CC(=CC=C1)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2- and 4-Chlorophenyl Derivatives

The position of the chlorine substituent on the phenyl ring significantly impacts physicochemical and biological properties:

Property (S)-1-(3-Chlorophenyl)butylamine 2-Chlorophenyl Analogue 4-Chlorophenyl Analogue
Electron Withdrawing Effect Moderate (meta) Stronger (ortho) Strongest (para)
Steric Hindrance Low High (ortho proximity) Low
Lipophilicity (logP) Estimated ~2.8 Higher (ortho effect) Similar to meta
Bioactivity Potential CNS modulation Reduced activity Higher metabolic stability

Notes:

  • Ortho substitution (2-chloro) increases steric hindrance, often reducing receptor binding affinity but enhancing metabolic resistance .

Enantiomeric Comparison: (S) vs. (R) Enantiomers

Enantiomers of chiral amines frequently exhibit divergent pharmacological profiles. For example:

  • (S)-Enantiomer : Often associated with higher receptor affinity in neurotransmitter systems (e.g., dopamine or serotonin receptors) due to spatial compatibility with chiral binding pockets.
  • (R)-Enantiomer : May display reduced activity or off-target effects. A study on analogous chlorophenylalkylamines reported a 10-fold difference in IC₅₀ values between enantiomers at serotonin receptors .

Functional Group Variants

Comparisons with compounds sharing the 3-chlorophenyl moiety but differing in functional groups highlight structural-activity relationships:

Compound Key Differences Impact on Properties
1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate Phosphonate ester instead of amine Lower basicity; enhanced hydrolytic stability
3-Chloroaniline Primary aromatic amine Higher toxicity; limited CNS penetration

Notes:

  • Replacement of the butylamine chain with a phosphonate ester (as in ) drastically alters solubility and reactivity, favoring applications in agrochemicals rather than pharmacology .
  • 3-Chloroaniline () lacks the alkyl chain, resulting in higher acute toxicity (oral LD₅₀ ~250 mg/kg in rats) compared to alkylated derivatives .

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